

Crystal Structure of 2-Cyclopropyl-4-nitro-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Cyclopropyl-4-nitro-1H-indole

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Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of **2-Cyclopropyl-4-nitro-1H-indole** has not been reported. While the indole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, crystallographic data for this particular substituted indole is not publicly available.[1][2]

This document aims to provide a technical guide for researchers, scientists, and drug development professionals by summarizing available information on closely related structures and outlining the general methodologies used for the synthesis and characterization of similar compounds. This information can serve as a valuable reference for future studies on **2-Cyclopropyl-4-nitro-1H-indole**.

Related Crystal Structures and General Observations

While the crystal structure of the target compound is unknown, analysis of similar molecules provides insights into the potential solid-state conformation. For instance, the crystal structure of 3-(2-Methyl-2-nitropropyl)-1H-indole reveals a monoclinic crystal system with the indole ring being essentially planar.[3] In this structure, intermolecular hydrogen bonds play a crucial role in the crystal packing, forming inversion dimers.[3]

Another related compound, 2-Nitro-1-(phenylsulfonyl)-1H-indole, crystallizes in an orthorhombic system.[4] In this case, the nitro group is not coplanar with the indole ring system, which is a



common feature for nitro-substituted aromatic compounds.[4] The presence of the bulky phenylsulfonyl group significantly influences the molecular packing.[4]

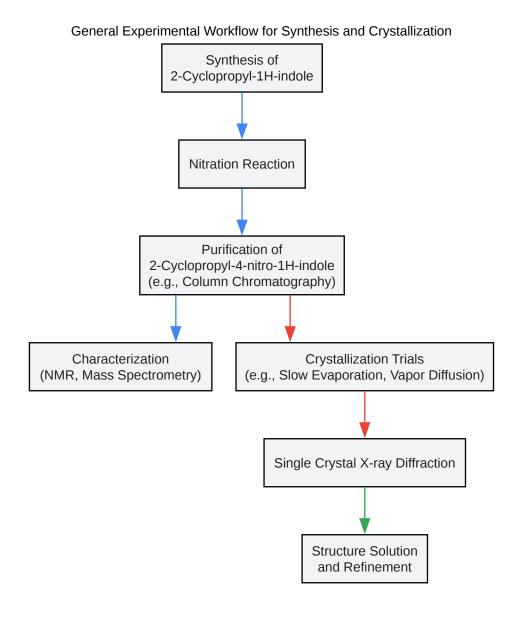
These examples suggest that the crystal structure of **2-Cyclopropyl-4-nitro-1H-indole** would likely feature a planar indole core with the nitro group potentially twisted out of the plane. The cyclopropyl group's orientation would be a key determinant of the overall molecular conformation and crystal packing. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the nitro group, would be expected to play a significant role in the supramolecular assembly.

Synthetic Approaches

The synthesis of 2-substituted indoles can be achieved through various methods, including palladium-catalyzed cyclization reactions.[5] For instance, 2-cyclopropyl-1H-indole has been synthesized from 2-(cyclopropylethynyl)aniline via microwave-assisted heating.[5] The introduction of a nitro group onto the indole ring can be accomplished through nitration reactions, although the regioselectivity can be challenging. A convenient methodology for the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives has been described, which involves the Batcho–Leimgruber indole synthesis.[6]

A plausible synthetic workflow for **2-Cyclopropyl-4-nitro-1H-indole** could involve the initial synthesis of the 2-cyclopropylindole core followed by a regioselective nitration at the C4 position. The general workflow for such a synthesis and subsequent crystallographic analysis is depicted below.





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Caption: General experimental workflow for synthesis and crystallization.

Potential Biological Significance

The interest in nitro-containing indole derivatives stems from their broad range of biological activities.[7][8] The nitro group is a well-known pharmacophore and is present in numerous antibacterial, antineoplastic, and antiparasitic agents.[7][8] Indole alkaloids themselves are a large class of natural products with significant therapeutic potential, exhibiting antitumor, antibacterial, and antiviral properties.[1][2] The combination of a cyclopropyl moiety, which can



influence metabolic stability and binding affinity, with a nitro-indole scaffold makes **2- Cyclopropyl-4-nitro-1H-indole** a compound of interest for drug discovery efforts.

Future Directions

To fully elucidate the structure-activity relationship and the therapeutic potential of **2- Cyclopropyl-4-nitro-1H-indole**, obtaining high-quality single crystals and determining its three-dimensional structure is a critical next step. The experimental protocols and insights from related compounds discussed in this guide provide a solid foundation for researchers to pursue the synthesis, crystallization, and structural analysis of this novel compound. Such studies would be invaluable for the rational design of new indole-based therapeutic agents.

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- To cite this document: BenchChem. [Crystal Structure of 2-Cyclopropyl-4-nitro-1H-indole: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12530626#crystal-structure-of-2-cyclopropyl-4-nitro-1h-indole]



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